molecular formula C15H20ClN3OS B2923567 2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone hydrochloride CAS No. 1215698-92-2

2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone hydrochloride

Cat. No.: B2923567
CAS No.: 1215698-92-2
M. Wt: 325.86
InChI Key: CPLPGPREZRTNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone hydrochloride is a synthetic benzimidazole derivative characterized by a 4-methyl-substituted benzimidazole core linked via a thioether bridge to a piperidinyl ethanone moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS.ClH/c1-11-6-5-7-12-14(11)17-15(16-12)20-10-13(19)18-8-3-2-4-9-18;/h5-7H,2-4,8-10H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLPGPREZRTNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)SCC(=O)N3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone hydrochloride typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Piperidine Substitution: The final step involves the substitution of the ethanone moiety with a piperidine group, often using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions may target the carbonyl group in the ethanone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzimidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name CAS/ID Molecular Formula Key Features Biological Activity Reference
Target Compound Not available C₁₆H₁₈ClN₃OS 4-methyl-benzimidazole, thioether, piperidine Undocumented in evidence
1-(3,4-Dichlorophenyl)-2-(1H-benzimidazol-2-ylthio)ethanone (CHEMBL342535) C₁₅H₁₀Cl₂N₂OS Dichlorophenyl, benzimidazole-thioether Low activity (Ki >500,000 nM)
BMS-695735 C₂₄H₂₄ClFN₆O₂ Chloropyrazolyl, fluoropropyl-piperidine IGF-1R inhibitor (IC₅₀ <10 nM)
(4-Methoxybenzyl-piperazinyl)benzoimidazole (Compound 7) C₂₆H₂₈N₅O₂ Methoxybenzyl, pyridylamine linker Dual H1/H4 receptor ligand
2-((Pyridin-2-ylmethyl)thio)-1H-benzimidazole 23593-22-8 C₁₃H₁₂N₃S Pyridylmethyl-thioether Undocumented (safety data only)
(4-(1-Ethyl-1H-imidazol-2-yl)piperazinyl)(4-methoxyphenyl)methanone hydrochloride 1323490-64-7 C₁₇H₂₃ClN₄O₂ Ethyl-imidazole, methoxyphenyl Undocumented

Table 2: Physicochemical Properties

Compound Name Molecular Weight Solubility (HCl salt) LogP (Predicted)
Target Compound 335.85 g/mol High (hydrochloride) ~2.5
CHEMBL342535 337.23 g/mol Low (neutral) ~3.8
BMS-695735 506.94 g/mol Moderate ~2.1
Compound 7 () 454.54 g/mol Low ~3.5

Biological Activity

The compound 2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone hydrochloride is a novel derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N3SC_{15}H_{19}N_3S with a molecular weight of approximately 281.39 g/mol. The compound features a benzimidazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. A study assessed the antimicrobial activity of several benzimidazole derivatives, demonstrating that modifications to the structure can enhance efficacy against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

Benzimidazole derivatives have also been studied for their anticancer effects. The presence of a methyl group on the benzimidazole ring has been shown to increase cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions demonstrated IC50 values less than that of standard chemotherapeutics like doxorubicin .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes involved in metabolic pathways, which could lead to reduced proliferation in cancer cells .
  • Biofilm Disruption : Certain derivatives have demonstrated the ability to disrupt biofilm formation, enhancing their effectiveness against resistant bacterial strains .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antimicrobial activity of various benzimidazole derivatives; found significant activity against S. aureus (MIC = 0.22 μg/mL) .
Study 2Evaluated anticancer properties; showed that methyl substitution on the benzimidazole ring increased cytotoxicity (IC50 < doxorubicin) .
Study 3Explored enzyme inhibition; identified key structural features that enhance potency against TbMetRS .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzimidazole-thiol derivatives may react with piperidine-containing ketones under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage . Optimization involves adjusting solvents (e.g., DMF vs. THF), catalysts (e.g., CuI for click chemistry), and temperature (60–100°C). Purification via column chromatography or recrystallization improves yield and purity .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and confirm the absence of unreacted intermediates .
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹) .
  • Elemental analysis : Validates stoichiometric composition by comparing calculated vs. experimental C/H/N percentages .
  • Mass spectrometry (ESI-MS) : Confirms molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the compound’s stability under standard laboratory storage conditions?

Stability studies should include:

  • Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) : Evaluate thermal degradation thresholds (e.g., decomposition above 200°C) .
  • HPLC monitoring : Track degradation products under accelerated conditions (e.g., 40°C/75% RH) .
  • Light exposure tests : Use UV-Vis spectroscopy to detect photolytic changes .

Q. What are the standard protocols for initial biological activity screening (e.g., antimicrobial or enzyme inhibition)?

  • Microplate assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) at concentrations of 1–100 µM .
  • Enzyme inhibition : Use fluorescence-based assays (e.g., trypanothione reductase for antiparasitic activity) with IC₅₀ calculations .
  • Controls : Include reference drugs (e.g., fluconazole) and solvent blanks to validate results .

Q. How is purity validated before proceeding to in vitro assays?

  • HPLC : Ensure ≥95% purity using a C18 column and gradient elution (e.g., water:acetonitrile) .
  • Melting point analysis : Compare observed values with literature data to detect impurities .

Advanced Research Questions

Q. How can contradictions in NMR spectral data (e.g., unexpected splitting or shifts) be resolved during synthesis?

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm carbon-proton correlations .
  • Variable temperature NMR : Detect dynamic processes (e.g., tautomerism in benzimidazole rings) .
  • X-ray crystallography : Resolve ambiguous structures by determining crystal packing and bond lengths .

Q. What computational methods are suitable for predicting binding interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate ligand-receptor interactions (e.g., with histamine H₁/H₄ receptors) using crystal structures from the PDB .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
  • Comparative analysis : Benchmark against known inhibitors (e.g., histamine antagonists) to identify key binding residues .

Q. How does modifying the piperidine or benzimidazole moieties affect bioactivity and physicochemical properties?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with substituted piperidines (e.g., 4-fluorobenzyl) and compare IC₅₀ values .
  • LogP measurements : Use shake-flask methods to evaluate hydrophobicity changes .
  • Solubility tests : Perform phase-solubility analysis in buffers (pH 1–7) to guide formulation strategies .

Q. What advanced techniques are used to study photophysical properties (e.g., fluorescence) for imaging applications?

  • Fluorescence spectroscopy : Measure excitation/emission maxima (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm) and quantum yields .
  • Confocal microscopy : Track cellular uptake in live cells using fluorescently labeled derivatives .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be predicted during early-stage development?

  • Liver microsome assays : Incubate the compound with NADPH and monitor degradation via LC-MS .
  • CYP450 inhibition screening : Use fluorogenic substrates to assess drug-drug interaction risks .
  • In silico tools (ADMET Predictor™) : Estimate bioavailability and blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.